3,5-Difluorobenzoic acid

Acidity pKa Physicochemical Properties

3,5-Difluorobenzoic acid (CAS 455-40-3) is an aromatic carboxylic acid belonging to the class of fluorinated benzoic acids. Its molecular structure features two fluorine atoms substituted symmetrically at the 3- and 5-positions of the benzene ring relative to the carboxylic acid group.

Molecular Formula C7H4F2O2
Molecular Weight 158.1 g/mol
CAS No. 455-40-3
Cat. No. B1295007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorobenzoic acid
CAS455-40-3
Molecular FormulaC7H4F2O2
Molecular Weight158.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(=O)O
InChIInChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
InChIKeyGONAVIHGXFBTOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluorobenzoic Acid (CAS 455-40-3): A Symmetrically Fluorinated Aromatic Carboxylic Acid with Defined Properties


3,5-Difluorobenzoic acid (CAS 455-40-3) is an aromatic carboxylic acid belonging to the class of fluorinated benzoic acids. Its molecular structure features two fluorine atoms substituted symmetrically at the 3- and 5-positions of the benzene ring relative to the carboxylic acid group . This specific substitution pattern imparts distinct electronic properties, acidity, and crystal packing behavior that differentiate it from other positional isomers like 2,4-difluorobenzoic acid (CAS 1583-58-0) or mono-fluorinated analogs like 3-fluorobenzoic acid (CAS 455-38-9) [1][2]. It is commercially available as a white to pale yellow solid with a typical purity of ≥98% . The compound serves as a key synthetic intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials [3].

Why Substituting 3,5-Difluorobenzoic Acid with Other Fluorobenzoic Acid Isomers Is Not Straightforward


Generic substitution among fluorobenzoic acid isomers is scientifically unsound because the position and number of fluorine atoms on the aromatic ring critically govern a compound's physicochemical properties and subsequent biological or material performance. For instance, the pKa—a measure of acidity crucial for reactivity and bioavailability—varies significantly: 3,5-difluorobenzoic acid has a predicted pKa of 3.52±0.10 , whereas its 2,4-difluoro isomer has a reported experimental pKa of 3.29 . This difference stems from the varying inductive and resonance effects of fluorine substituents at ortho, meta, or para positions [1]. Such electronic variations directly impact hydrogen bonding, metabolic stability in drug candidates, and reaction outcomes in synthesis [2]. Therefore, selecting the correct isomer is not a matter of simple replacement but a precise decision dictated by the target application's specific molecular design requirements, as outlined in the quantitative evidence below.

Quantitative Evidence for Selecting 3,5-Difluorobenzoic Acid Over Its Analogs


Distinct Acidity (pKa) Drives Different Reactivity and Bioavailability Compared to 2,4-Difluorobenzoic Acid

The acidity of 3,5-difluorobenzoic acid, as measured by its pKa, is significantly different from that of its 2,4-difluoro isomer. This electronic difference affects its ionization state in physiological and reaction media, directly impacting solubility, membrane permeability, and reactivity in acid/base-catalyzed reactions. 3,5-Difluorobenzoic acid has a predicted pKa of 3.52±0.10 , whereas the 2,4-isomer is reported to have an experimental pKa of 3.29 .

Acidity pKa Physicochemical Properties Bioavailability

Unique Superelastic Mechanical Property in Crystalline Form Unmatched by Common Analogs

Single crystals of 3,5-difluorobenzoic acid exhibit superelastic behavior under mechanical twinning, a property where the crystal can recover its original shape after being bent or deformed [1]. This phenomenon is driven by molecular distortion at the twinning interface, a mechanism distinct from the more common martensitic transformation seen in alloys . In contrast, such superelasticity is not a reported general property of other common difluorobenzoic acid isomers like 2,4- or 2,6-difluorobenzoic acid [2].

Superelasticity Crystal Engineering Mechanical Properties Organic Crystals

Confirmed Utility as a Non-Reactive Hydrological Tracer for Environmental Studies

3,5-Difluorobenzoic acid (3,5-DFBA) has been identified and characterized as a conservative, non-reactive tracer for hydrological studies. In long-term soil and groundwater experiments, a 10% or less decrease in concentration was observed over a period of 190 days, demonstrating its stability and minimal interaction with the soil matrix [1]. In contrast, other fluorobenzoate isomers, such as 2,5-DFBA, while also conservative, exhibit different transport properties (less retardation, slightly more dispersion) [2], and others showed significant interaction with the soil matrix, precluding their use as acceptable tracers [3].

Hydrological Tracer Environmental Fate Groundwater Soil Science

Specific Role as an Intermediate for the Insecticide Methoxyfenozide

3,5-Difluorobenzoic acid is a key intermediate in the synthesis of methoxyfenozide, a second-generation diacylhydrazine insect growth regulator [1]. Methoxyfenozide is an ecdysone agonist that is specifically designed to control lepidopteran pests and has a favorable environmental profile [2]. While other fluorobenzoic acids may be used to synthesize other agrochemicals (e.g., 2,4-difluorobenzoic acid is used in herbicides ), the specific substitution pattern of 3,5-DFBA is required to build the active pharmacophore of methoxyfenozide.

Agrochemical Intermediate Insecticide Synthesis Methoxyfenozide Ecdysone Agonist

Solid-State Dimerization via Hydrogen Bonding for Crystal Engineering and Materials Design

In its solid state, 3,5-difluorobenzoic acid forms dimers stabilized by O—H⋯O hydrogen bonds between the carboxylic acid groups [1]. The crystal structure is further stabilized by C—H⋯O and C—H⋯F hydrogen bonds and weak stacking interactions [2]. While many carboxylic acids dimerize, the specific crystal packing and intermolecular interactions are dictated by the fluorine substitution pattern, influencing properties like melting point and, more importantly, enabling the unique superelasticity described in another evidence item [3]. 2,4-Difluorobenzoic acid will have different crystal packing due to its different geometry, leading to distinct bulk material properties .

Crystal Engineering Hydrogen Bonding Solid-State Chemistry Materials Science

Procurement-Driven Application Scenarios for 3,5-Difluorobenzoic Acid


Industrial Synthesis of Methoxyfenozide Insecticide

For agrochemical manufacturers, 3,5-difluorobenzoic acid is an indispensable raw material for the established synthesis of methoxyfenozide. As confirmed in multiple sources, it is the specific intermediate required to construct the core of this lepidopteran-specific insecticide [1]. Substituting it with a different isomer, such as 2,4-difluorobenzoic acid (which is used for herbicides), would alter the synthetic pathway and fail to yield the target methoxyfenozide molecule . Therefore, procurement of the correct 3,5-isomer is non-negotiable for maintaining this production line.

Long-Term Groundwater and Soil Tracer Studies

For environmental engineering firms and hydrology research groups, 3,5-difluorobenzoic acid offers a validated, conservative tracer for tracking water movement over extended periods (months) [1]. Data from the Yucca Mountain project demonstrate that its concentration remains highly stable (≥90% over 190 days) with minimal interaction with the surrounding geological media . In contrast, many other fluorobenzoate isomers are either non-conservative (degrade/adsorb) or exhibit different transport behaviors . Selecting 3,5-DFBA ensures the generation of accurate, long-term hydrological data, making it a preferred and proven tool for such field studies.

Crystal Engineering and Development of Flexible Organic Materials

For materials scientists and crystal engineers, 3,5-difluorobenzoic acid is not merely a synthetic intermediate but a material of interest in its own right. Its unique property of organosuperelasticity—the ability of its single crystals to recover from mechanical deformation—has been empirically demonstrated [1]. This behavior, attributed to molecular distortion at twinning interfaces , is not a general characteristic of its isomers. Researchers aiming to design new flexible electronic substrates, actuators, or study novel mechanisms of elasticity in molecular crystals would specifically procure 3,5-DFBA for its unparalleled mechanical properties.

Synthesis of Fluorinated Pharmaceutical Building Blocks with Defined Acidity

For medicinal chemists designing new drug candidates, controlling the pKa and lipophilicity of a lead compound is crucial for optimizing its ADME (Absorption, Distribution, Metabolism, Excretion) profile. 3,5-Difluorobenzoic acid provides a specific and predictable electronic profile with a pKa of 3.52±0.10 [1], which is distinct from its 2,4-isomer (pKa 3.29) . When a synthetic route demands a building block with this precise acidity—for instance, to ensure a particular functional group remains protonated or deprotonated at physiological pH—the 3,5-isomer is the necessary and non-substitutable choice for achieving the desired pharmacokinetic properties.

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